molecular formula C10H9ClN2O B2771003 2-chloro-N-(3-cyanophenyl)propanamide CAS No. 565179-44-4

2-chloro-N-(3-cyanophenyl)propanamide

Cat. No.: B2771003
CAS No.: 565179-44-4
M. Wt: 208.65
InChI Key: DRHDBTSQPVQVLB-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyanophenyl)propanamide is a chloro-substituted propanamide derivative featuring a 3-cyanophenyl group attached to the amide nitrogen. Propanamide derivatives are critical intermediates in synthesizing active pharmaceutical ingredients (APIs) and biologically active molecules due to their versatility in forming amide bonds and accommodating diverse substituents .

Properties

IUPAC Name

2-chloro-N-(3-cyanophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-4-2-3-8(5-9)6-12/h2-5,7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHDBTSQPVQVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-cyanophenyl)propanamide typically involves the reaction of 3-cyanobenzylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of 2-chloro-N-(3-cyanophenyl)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(3-cyanophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-N-(3-cyanophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyanophenyl)propanamide involves its interaction with specific molecular targets. The chloro and cyanophenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences between 2-chloro-N-(3-cyanophenyl)propanamide and its analogs, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Comparative Analysis of Propanamide Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications References
2-Chloro-N-(3-cyanophenyl)propanamide 3-cyanophenyl 208.66* Potential API intermediate; cyan group may enhance electronic properties. Inferred
2-Chloro-N-(4-methylphenyl)propanamide (CNMP) 4-methylphenyl 197.66 Key API intermediate; optimized for continuous crystallization in toluene.
(R,S)-2-Chloro-N-(3-fluoro-4-methylphenyl)propanamide 3-fluoro-4-methylphenyl 216.66 Intermediate for α-thio-β-chloroacrylamides; fluorine enhances lipophilicity.
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide 4-methylthiazolyl 204.68 Heterocyclic scaffold; lab use for drug discovery.
3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide 3-chloro-4-fluorophenyl 232.11 Building block for synthesis; dichloro substitution increases molecular weight.
2-Chloro-N-(6-cyanopyridin-3-yl)propanamide 6-cyanopyridin-3-yl Not reported mTOR inhibitor; alleviates ulcerative colitis via autophagy inhibition.

*Calculated molecular weight based on formula C₁₀H₉ClN₂O.

Key Observations

Substituent Effects on Reactivity and Solubility: The 4-methylphenyl group in CNMP improves crystallinity, enabling efficient continuous processing in toluene . Thiazolyl substituents introduce heterocyclic diversity, which can modulate solubility and metabolic stability .

Biological Activity: The 6-cyanopyridin-3-yl analog demonstrates mTOR inhibition, suggesting that cyano groups in specific positions may target autophagy pathways .

Synthetic Utility :

  • CNMP’s synthesis via continuous MSMPR crystallization highlights its industrial relevance, contrasting with batch methods used for other derivatives .
  • The Schotten-Baumann reaction is a common amidation strategy for these compounds, though yields vary with substituent steric and electronic effects .

Biological Activity

2-Chloro-N-(3-cyanophenyl)propanamide is an organic compound with the molecular formula C10H9ClN2O. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 2-chloro-N-(3-cyanophenyl)propanamide includes a chloro group, a cyanophenyl group, and a propanamide moiety. These features contribute to its unique reactivity and biological profile.

  • IUPAC Name : 2-chloro-N-(3-cyanophenyl)propanamide
  • Molecular Formula : C10H9ClN2O
  • Molecular Weight : 202.64 g/mol

The biological activity of 2-chloro-N-(3-cyanophenyl)propanamide is attributed to its interaction with specific molecular targets. The chloro and cyanophenyl groups are significant for its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate enzymatic activity, leading to diverse biological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to 2-chloro-N-(3-cyanophenyl)propanamide exhibit promising antimicrobial activities. For instance, studies have shown that derivatives with similar structures demonstrate moderate to good activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentrations (MIC) :
    • Against Bacillus subtilis: MIC = 4.69 - 22.9 µM
    • Against Staphylococcus aureus: MIC = 5.64 - 77.38 µM
    • Against Escherichia coli: MIC = 2.33 - 156.47 µM .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound through its effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted, although specific EC50 values for this compound are still under investigation.

Case Studies and Research Findings

  • Study on Antiparasitic Activity :
    A study evaluated the antiparasitic activity of derivatives including 2-chloro-N-(3-cyanophenyl)propanamide against Plasmodium falciparum. The results indicated significant activity with varying EC50 values depending on structural modifications .
    CompoundPf EC50 (µM)HepG2 EC50 (µM)
    Parent CompoundTBDTBD
    Analog A0.27 (0.03)>40
    Analog B0.36 (0.10)>40
  • Structural Activity Relationship (SAR) :
    An SAR study revealed that modifications to the aryl ring significantly influenced the biological activity of related compounds. For example, the presence of halogen substituents enhanced potency against P. falciparum, while larger hydrophobic groups diminished activity .

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